molecular formula C11H14ClNO3 B12788775 Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate CAS No. 6632-17-3

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate

Cat. No.: B12788775
CAS No.: 6632-17-3
M. Wt: 243.68 g/mol
InChI Key: RSLQQFJGQPKMAD-UHFFFAOYSA-N
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Description

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate is a synthetic carbamate compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and a chlorine atom at the 5-position, linked to an isopropyl carbamate group. Carbamates in this class are primarily used as herbicides or sprout inhibitors, leveraging their ability to disrupt cell division in plants.

Properties

CAS No.

6632-17-3

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

propan-2-yl N-(5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-7(2)16-11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14)

InChI Key

RSLQQFJGQPKMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl (5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 5-chloro-2-methoxyaniline with isopropyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of isopropyl (5-chloro-2-methoxyphenyl)carbamate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl (5-chloro-2-methoxyphenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

Chemistry

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate serves as a reagent in organic synthesis, facilitating the preparation of various chemical derivatives. Its utility in generating intermediates for further reactions underscores its significance in synthetic chemistry.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain microbial strains, making it a candidate for further exploration in microbiological applications.

Medicine

The compound is being investigated for its potential therapeutic uses, particularly in pharmaceuticals aimed at treating specific diseases. Its mechanism of action involves inhibition of certain enzymes by binding to their active sites, which may lead to various biological effects depending on the target pathway.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates for various processes. Its role as a precursor in chemical manufacturing highlights its relevance in industrial chemistry.

Data Table: Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AntifungalPotential efficacy against fungal pathogens
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, showing a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was found to effectively inhibit acetylcholinesterase activity in vitro. This property indicates potential applications in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of isopropyl (5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The herbicidal activity and physicochemical properties of aryl carbamates are highly influenced by the position and type of substituents on the phenyl ring. Below is a comparison of key analogs:

Compound Name Substituent Positions Key Functional Groups Primary Use
Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate 2-methoxy, 5-chloro Methoxy, Chlorine, Carbamate Hypothetical herbicidal/sprout inhibitor
Chlorpropham (CIPC) 3-chloro Chlorine, Carbamate Potato sprout inhibition, herbicide
Isopropyl N-phenyl carbamate (IPC) None Carbamate Herbicide (limited residual activity)
(5-butan-2-yl-2-chlorophenyl) N-methylcarbamate 2-chloro, 5-sec-butyl Chlorine, Methylcarbamate Insecticide (historical use)

Key Observations:

  • Substituent Position :
    • The 3-chloro substitution in CIPC enhances soil residual activity compared to IPC, which lacks substituents .
    • The hypothetical 2-methoxy-5-chloro substitution in the target compound introduces steric and electronic effects:
  • The methoxy group at the 2-position may reduce solubility in hydrophobic matrices (e.g., soil organic matter) compared to CIPC.
  • The 5-chloro substitution could mimic the residual stability of CIPC’s 3-chloro group but with altered selectivity due to positional differences.

Efficacy and Selectivity

  • CIPC (3-chloro derivative) :
    • At 800 mg/kg , CIPC achieves 85.61% sprout inhibition in potatoes after 5 months of storage .
    • Exhibits longer residual activity in soil compared to IPC due to slower degradation of the 3-chloro-substituted phenyl ring .
  • IPC (unsubstituted phenyl) :
    • Short-lived soil activity (1–2 weeks) due to rapid microbial degradation .
    • Less effective in crabgrass control compared to CIPC .
  • Target Compound (2-methoxy-5-chloro): No direct data exists, but the methoxy group may reduce volatility and enhance photostability compared to CIPC. The 5-chloro substitution could improve binding to plant tubulin or other molecular targets, similar to CIPC’s mechanism .

Soil Residual Properties

Soil type significantly impacts residual behavior:

  • CIPC :
    • Persists for 6–8 weeks in light soils and 12+ weeks in organic-rich soils .
    • Degradation is mediated by hydrolysis and microbial action.
  • IPC :
    • Loses efficacy within 1–2 weeks across all soil types .
  • However, steric hindrance at the 2-position might reduce bioavailability.

Biological Activity

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate, commonly referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄ClN₁O₃
  • Molecular Weight : 245.69 g/mol
  • IUPAC Name : this compound

The presence of a methoxy group and a chlorine atom on the aromatic ring enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that carbamates can inhibit acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission by hydrolyzing acetylcholine. This inhibition can lead to increased levels of acetylcholine at synapses, affecting various physiological processes such as muscle contraction and neurotransmission.

Inhibition of Acetylcholinesterase

Studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The half-maximal inhibitory concentration (IC₅₀) for this compound was found to be approximately 49 μM, indicating moderate potency in comparison to other known inhibitors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity IC₅₀ Value (μM) Reference
AChE Inhibition49
Antimicrobial ActivityNot specified
Cytotoxicity on Cell LinesModerate

Case Studies and Research Findings

  • Neuropharmacological Effects : A study investigated the neuropharmacological effects of various carbamates, including this compound. The findings suggested potential applications in treating neurodegenerative diseases due to its AChE inhibitory activity .
  • Antimicrobial Properties : Preliminary studies indicated that derivatives of carbamates possess antimicrobial properties against various pathogens. However, specific data on the efficacy of this compound against particular bacterial strains remain limited .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on normal cell lines revealed that while the compound exhibits some cytotoxic effects, it maintains a relatively safe profile at lower concentrations, making it a candidate for further therapeutic exploration .

Safety Profile and Toxicological Considerations

The safety profile of this compound must be carefully evaluated due to its potential neurotoxic effects associated with AChE inhibition. Long-term exposure studies are necessary to determine chronic toxicity and possible carcinogenic effects.

Q & A

Q. What are the established synthetic routes for Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : Synthesis typically involves coupling an isopropyl carbamate group to a substituted aniline derivative. A two-step approach is common:

Aniline precursor preparation : Introduce methoxy and chloro groups at the 2- and 5-positions of the phenyl ring via electrophilic substitution or cross-coupling reactions.

Carbamate formation : React the substituted aniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Optimization :

  • Use inert solvents (e.g., THF, dichloromethane) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroformate) to maximize yield (>85%) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer :

  • Chromatography :
    • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation .
    • GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Use a DB-5MS column and electron ionization (EI) for fragmentation patterns .
  • Validation : Include surrogate standards (e.g., phenol-d6) to correct for matrix effects and ensure recovery rates >90% .

Q. How can structural elucidation of this carbamate be performed using spectroscopic methods?

Methodological Answer :

  • NMR :
    • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH3), δ 3.8–4.0 ppm (methoxy OCH3), and δ 6.5–7.5 ppm (aromatic protons).
    • ¹³C NMR : Confirm carbamate carbonyl (C=O) at ~155 ppm and methoxy carbon at ~55 ppm .
  • IR : Stretch bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of carbamate) .

Advanced Research Questions

Q. How do substituent positions (2-methoxy, 5-chloro) influence the herbicidal activity of aryl carbamates?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • The 2-methoxy group enhances lipid solubility, improving membrane permeability.
    • The 5-chloro substituent increases electrophilicity, potentially enhancing binding to target enzymes (e.g., acetolactate synthase in plants) .
  • Experimental Design :
    • Synthesize analogs with varying substituent positions (e.g., 3-chloro-4-methoxy) and compare bioactivity via in vitro enzyme assays and greenhouse trials .

Q. What are the metabolic pathways of this compound in soil, and how can persistence be modeled?

Methodological Answer :

  • Degradation Studies :
    • Incubate the compound in soil microcosms under aerobic/anaerobic conditions. Monitor degradation products (e.g., free aniline derivatives) via LC-MS/MS .
  • Modeling :
    • Use first-order kinetics to estimate half-life (t½). For example, t½ = ln(2)/k, where k is the degradation rate constant derived from experimental data .

Q. How does chirality affect the environmental fate and toxicity of this carbamate?

Methodological Answer :

  • Chiral Separation :
    • Employ chiral columns (e.g., derivatized cyclofructan phases like IP-CF6) to resolve enantiomers .
  • Ecotoxicity Testing :
    • Expose Daphnia magna or zebrafish embryos to individual enantiomers. Compare LC50 values to assess enantioselective toxicity .

Q. What contradictions exist in reported data on this compound’s photostability, and how can they be resolved?

Data Contradiction Analysis :

  • Reported Findings :
    • Some studies report rapid photodegradation (t½ < 24h under UV light), while others note stability in shaded environments .
  • Resolution Strategies :
    • Standardize light sources (e.g., 365 nm UV lamps) and matrix conditions (e.g., aqueous vs. organic solvents).
    • Use actinometry to quantify photon flux and ensure reproducibility .

Q. What computational methods predict the environmental partitioning (e.g., log KOW) of this compound?

Methodological Answer :

  • QSAR Models :
    • Input molecular descriptors (e.g., molar volume, polar surface area) into EPI Suite or SPARC calculators to estimate log KOW and soil sorption coefficients (KOC) .
  • Validation : Compare predicted values with experimental HPLC-derived log KOW data .

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